molecular formula C9H9N3O2 B1283505 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 69904-14-9

6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B1283505
CAS No.: 69904-14-9
M. Wt: 191.19 g/mol
InChI Key: FWTQHXAYMVYHKX-UHFFFAOYSA-N
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Description

“6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione” is a derivative of quinoxalinedione . Quinoxalinediones are a family of related compounds sharing the same bicyclic core . Various quinoxalinediones are drugs .


Synthesis Analysis

Quinoxalinedione is produced by condensation of dimethyloxalate and o-phenylenediamine . The compound exists in solution and the solid state predominantly as the diamide form . Some reactions of the compound indicate a role for the diol tautomer .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Chiral Compounds : Research shows that 6,7-disubstituted quinoxaline-2,3-diones have been synthesized and studied for their potential as AMPA receptor agonists and antagonists, highlighting their relevance in neuropharmacology (Sun et al., 1996).
  • Novel Routes for Synthesis : Innovative methods have been developed for synthesizing new quinoxalines, including 6-methyl-1,4-dihydroquinoxaline-2,3-dione, which may possess pharmacological properties (Zouitini et al., 2017).

Pharmacological Research

  • Receptor Antagonism Studies : Studies have explored the role of 6,7-disubstituted quinoxaline-2,3-diones as antagonists for specific receptors, such as the glycine site of the NMDA receptor, indicating their potential in neurological research (Cai et al., 1997).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : 6-Methyl-1,4-dihydroquinoxaline-2,3-dione has been studied as a corrosion inhibitor, showing potential in protecting materials against corrosion (Zouitini et al., 2019).

Neurophysiology and Neuropharmacology

  • Neurophysiological Characterization : The compound has been used in studying the quantitative characterization of glutamate receptor antagonism, providing insights into synaptic transmission and neuronal communication (Yamada et al., 1989).

Molecular Biology and Cell Studies

  • Cytotoxicity Studies : Novel quinoxaline derivatives, including those related to 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines (Nor et al., 2013).

Glutamate Receptors and Synaptic Transmission

  • Photoreactive Antagonist Design : Research has focused on designing photoreactive antagonists based on the quinoxalinedione scaffold for AMPA receptors, useful for studying synaptic transmission (Chambers et al., 2004).

Crystallography and Structural Chemistry

  • Crystallographic Studies : The crystallization and structural analysis of 6-methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione have been conducted to understand its molecular arrangement (Zouitini et al., 2017).

Antiviral Research

  • Antiviral Agent Synthesis : Novel quinoxaline derivatives have been synthesized and tested for their antiviral activity against various viral strains, demonstrating the compound's potential in antiviral research (Elzahabi, 2017).

Biochemical Analysis

Biochemical Properties

6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione plays a crucial role in biochemical reactions, particularly in the inhibition of certain enzymes and receptors. It interacts with the AMPA receptor, inhibiting its activity and thereby modulating synaptic transmission. This compound also interacts with d-amino acid oxidase (DAAO), exhibiting inhibitory activity with IC50 values ranging from 0.6 to 15 μM . The nature of these interactions involves binding to the active sites of these enzymes and receptors, leading to changes in their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the AMPA receptor, this compound can alter synaptic plasticity and neuronal communication, which are critical for learning and memory. Additionally, its interaction with DAAO can affect the levels of d-serine, a co-agonist of the NMDA receptor, thereby influencing neurotransmission and cognitive functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the AMPA receptor, blocking the ion channel and preventing the influx of calcium ions, which is essential for synaptic transmission. This inhibition leads to a decrease in excitatory neurotransmission. Additionally, its inhibition of DAAO involves binding to the enzyme’s active site, preventing the oxidation of d-amino acids and thereby modulating their levels in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of the AMPA receptor and DAAO, resulting in long-term changes in synaptic plasticity and neurotransmission .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits the AMPA receptor and DAAO without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects such as neurotoxicity and impaired cognitive functions. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of the target enzymes and receptors .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to neurotransmission. It interacts with enzymes such as DAAO, affecting the metabolism of d-amino acids. This interaction can lead to changes in metabolic flux and metabolite levels, influencing overall brain function and cognitive processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach the target receptors and enzymes to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound can effectively interact with its target biomolecules, such as the AMPA receptor and DAAO, to modulate their activity .

Properties

IUPAC Name

6-amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-4-2-6-7(3-5(4)10)12-9(14)8(13)11-6/h2-3H,10H2,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTQHXAYMVYHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571643
Record name 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69904-14-9
Record name 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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